(S)-methocarbamol

Descripción general

Descripción

-(S)-Methocarbamol is a chemical compound belonging to the group of carbamate esters. It is an off-white to light yellow powder with a faint odor and bitter taste. It is a synthetic compound with a molecular formula of C9H19NO4 and a molecular weight of 211.25. It is used in the laboratory as a research tool to study the biochemical and physiological effects of carbamate esters. It is also used in the pharmaceutical industry to treat muscle spasms and pain.

Aplicaciones Científicas De Investigación

Musculoskeletal Pain Treatment

Summary of the Application

Methocarbamol is a medication used in the management and treatment of acute musculoskeletal pain . It is in the skeletal muscle relaxant class of medications .

Methods of Application or Experimental Procedures

Methocarbamol is used as an adjunct to rest, physical therapy, analgesics, and other measures for the relief of discomfort associated with acute, painful musculoskeletal conditions .

Results or Outcomes

Methocarbamol may prevent pain by reducing the frequency of muscle spasms, which can be both uncomfortable and painful .

Rheumatoid Arthritis Treatment

Summary of the Application

Methocarbamol has limited use for rheumatoid arthritis . It is less preferred in low back pain .

Treatment of Muscle Spasms in Upper Motor Neuron Disorders

Summary of the Application

Methocarbamol has been used in the treatment of muscle cramps and spasms in patients with Upper Motor Neuron Disorder (UMND), which includes conditions like spinal cord injury, cerebral palsy, traumatic brain injury, and stroke .

Treatment of Tetanus

Summary of the Application

Methocarbamol has been used to relax neck and jaw muscle contraction (lockjaw) caused by tetanus, a serious bacterial infection .

Methods of Application or Experimental Procedures

Methocarbamol is used as an adjunct to rest, physical therapy, and other treatments for the relief of discomfort related to acute, painful musculoskeletal conditions .

Propiedades

IUPAC Name |

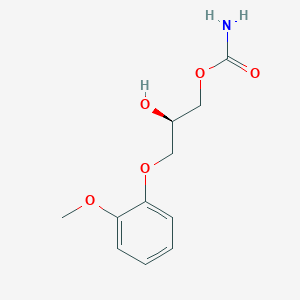

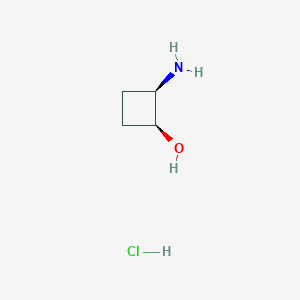

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFOGHNGIVQEH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-methocarbamol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)